5-Methoxy-7H-furo(3,2-g)(1)benzopyran-7-one
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Overview
Description
5-methoxy-7h-furo[3,2-g]chromen-7-one is a furanocoumarin compound known for its unique chemical structure and properties It is a derivative of psoralen, a naturally occurring compound found in several plant species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-7h-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 7-hydroxy-4-methoxycoumarin as a starting material. The reaction proceeds through a series of steps, including methylation and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production of 5-methoxy-7h-furo[3,2-g]chromen-7-one may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-7h-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds .
Scientific Research Applications
5-methoxy-7h-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, including the treatment of skin disorders like psoriasis and vitiligo.
Industry: It is used in the development of photochemotherapy agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-7h-furo[3,2-g]chromen-7-one involves its interaction with DNA. Upon activation by ultraviolet A irradiation, the compound forms covalent bonds with the DNA, leading to cross-linking. This inhibits DNA synthesis and function, which can be beneficial in treating conditions like psoriasis and vitiligo .
Comparison with Similar Compounds
Similar Compounds
Oxypeucedanin: Another furanocoumarin with similar properties and applications.
Uniqueness
5-methoxy-7h-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form DNA cross-links upon activation makes it particularly valuable in photochemotherapy .
Properties
CAS No. |
3380-68-5 |
---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H8O4/c1-14-10-6-12(13)16-11-5-9-7(2-3-15-9)4-8(10)11/h2-6H,1H3 |
InChI Key |
IFBJMRYEEKIECT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC2=C1C=C3C=COC3=C2 |
Origin of Product |
United States |
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